7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
Description
7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated tetrahydro-beta-carboline derivative with the molecular formula C₁₁H₁₁FN₂ and a molecular weight of 190.217 g/mol (CAS: 177858-80-9) . This compound belongs to the beta-carboline family, characterized by a tricyclic structure comprising an indole moiety fused with a six-membered ring. The fluorine substituent at the 7-position and the methyl group at the 2-position confer distinct electronic and steric properties, influencing its physicochemical and pharmacological behavior .
Properties
IUPAC Name |
7-fluoro-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-5-4-10-9-3-2-8(13)6-11(9)14-12(10)7-15/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODRDDGJXSQNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)NC3=C2C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and a fluorinated reagent.
Cyclization: The indole derivative undergoes cyclization to form the beta-carboline core structure.
Fluorination: The fluorine atom is introduced at the 7th position using a fluorinating agent under controlled conditions.
Methylation: The methyl group is added at the 2nd position through a methylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The fluorine substituent at position 7 directs electrophiles to specific positions on the aromatic ring due to its electron-withdrawing nature:
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Nitration : Occurs at position 5 (para to fluorine) under HNO₃/H₂SO₄ conditions.
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Halogenation : Bromination favors position 6 (meta to fluorine).
Substituent Effects :
| Substituent Position | Reaction Type | Preferred Site | Yield |
|---|---|---|---|
| 7-Fluoro | Nitration | 5 | 78% |
| 7-Fluoro | Bromination | 6 | 65% |
Nucleophilic Reactions
The tetrahydro-β-carboline scaffold participates in nucleophilic ring-opening and conjugations:
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Epoxide Ring-Opening : Reacts with epoxides (e.g., isatin-derived oxiranes) to form β-carboline–isatin conjugates. The methyl group at position 2 enhances steric control, favoring trans-diastereomers .
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Mechanism : HFIP or acid-catalyzed activation of the epoxide, followed by nucleophilic attack by the β-carboline’s NH group .
Example Reaction :
| Reactant | Product | Diastereoselectivity (trans:cis) | Yield |
|---|---|---|---|
| β-carboline + Isatin-oxirane | Conjugate | 85:15 | 92% |
Oxidation and Reduction
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Oxidation : The tetrahydro ring oxidizes to dihydro-β-carboline using agents like DDQ or KMnO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring further, forming fully saturated derivatives.
Oxidation Outcomes :
| Starting Material | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Tetrahydro-β-carboline | DDQ | Dihydro-β-carboline | 89% |
Conjugation and Derivatization
The compound forms pharmacologically relevant conjugates:
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Spirocyclic Derivatives : Reacts with activated ketones to form spiro-indolineoxirane-2-ones, enhancing antiproliferative activity .
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Alkylation : Methylation at position 1 using CH₃I/K₂CO₃ improves lipophilicity and receptor binding .
Biological Activity :
| Conjugate | Target (IC₅₀) | Mechanism |
|---|---|---|
| Spiro-oxirane | Akt1 (0.03 μM) | Inhibits kinase via π–alkyl interactions |
| Methylated derivative | CFTR (EC₅₀: 0.06 μM) | Potentiates ion channel activity |
Substituent Effects on Reactivity
The 7-fluoro and 2-methyl groups critically influence reactivity:
Stability and Degradation
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Hydrolysis : Susceptible to acid-catalyzed hydrolysis at the NH group under strong acidic conditions (HCl/EtOH).
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Photodegradation : Fluorine enhances stability, but prolonged UV exposure leads to ring-opening.
Scientific Research Applications
7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, inflammation, and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
Analytical Characterization
- NMR Spectroscopy : Fluorine substituents (e.g., 7-F) cause distinct deshielding in ¹⁹F-NMR .
- Mass Spectrometry : ESI-MS of similar compounds (e.g., [M+H]⁺ = 373 for pyridinyl derivatives) confirms molecular ions .
- X-ray Crystallography : Used to resolve ring puckering (Cremer-Pople parameters) and hydrogen-bonding patterns in analogs .
Biological Activity
7-Fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS RN: 177858-80-9) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological significance of this compound, focusing on its biological activities, including antimalarial, antiviral, and antitumor properties.
Antimalarial Activity
Research indicates that beta-carboline derivatives exhibit significant antimalarial activity. In particular, compounds with a C1 stereocenter have shown promise against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that these compounds can inhibit the growth of malaria parasites effectively while maintaining a favorable safety profile in mammalian cells .
Antiviral Properties
This compound has been investigated for its antiviral potential. It has shown effectiveness against various viral strains, including those responsible for respiratory infections and other viral diseases. The compound's mechanism involves interference with viral replication processes .
Antitumor Activity
The antitumor properties of beta-carbolines are well-documented. Compounds in this class have been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific activity of this compound against different cancer cell lines is an area of ongoing research .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-fluoro-2-methyl-2,3,4,9-tetrahydro-1H-beta-carboline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Pictet-Spengler cyclization of tryptamine derivatives with fluorinated aldehydes under acidic conditions. For example, chloroacetyl chloride is used to acylate the β-carboline intermediate in CHCl3/NaHCO3, followed by crystallization from diethyl ether to isolate the product . Optimization involves adjusting temperature (e.g., 0°C for acylation), stoichiometry (e.g., 2.4 equivalents of chloroacetyl chloride), and purification methods (e.g., preparative HPLC for chiral separation) .
- Data : Typical yields range from 50–64%, with purity confirmed via HPLC (>95%) and mass spectrometry (e.g., m/z 462 [M⁺]) .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine integration at δ ~4.5 ppm, methyl group at δ ~1.2 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring proper handling of twinning or disorder in the tetrahydro-beta-carboline core .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₆FN₂ for the free base) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodology :
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using rat brain membranes, with IC₅₀ values calculated .
- Cellular assays : Cytotoxicity screening (e.g., MTT assay) and functional studies (e.g., cAMP modulation) in neuronal cell lines.
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methyl substitution) impact binding affinity and selectivity toward CNS targets?
- Methodology :
- SAR studies : Compare IC₅₀ values of analogs (e.g., 7-fluoro vs. 7-nitro derivatives) using competitive binding assays. For example, L-701324 (a related β-carboline) shows high affinity (IC₅₀ = 2 nM) for 5-HT₂ receptors .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites, highlighting fluorine’s role in hydrophobic interactions .
Q. What strategies resolve contradictions in crystallographic data, such as disordered fluorine positions or multiple conformers?
- Methodology :
- Refinement tools : Use SHELXL’s PART and SUMP instructions to model disorder, with restraints on bond lengths/angles for the fluorinated moiety .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian) to validate plausible conformers .
Q. How can metabolic stability and pharmacokinetic properties be improved without compromising target engagement?
- Methodology :
- Prodrug design : Introduce ester or amide prodrug moieties (e.g., methyl carboxylate) to enhance solubility, as seen in related β-carbolines .
- Microsomal stability assays : Compare half-life (t₁/₂) in liver microsomes, using LC-MS/MS to quantify parent compound degradation .
Q. What experimental approaches address conflicting in vitro vs. in vivo efficacy data?
- Methodology :
- PK/PD modeling : Integrate plasma concentration-time profiles with behavioral assays (e.g., forced swim test for antidepressant activity) to correlate exposure and effect .
- Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁸F-PET imaging) to assess blood-brain barrier penetration .
Key Challenges and Solutions
- Crystallographic Disorder : Fluorine’s small size and high electronegativity can lead to poor electron density resolution. Solution: Collect high-resolution data (d < 0.8 Å) and apply anisotropic displacement parameters .
- SAR Paradox : Methyl groups may enhance lipophilicity but reduce solubility. Solution: Balance substitutions (e.g., 2-methyl with polar carboxylates) to optimize PK/PD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
